molecular formula C13H14N2O4 B13694144 Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13694144
M. Wt: 262.26 g/mol
InChI Key: YXJHXYBBMOQPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methoxy-pyridyl group at position 3 and a methyl group at position 5, esterified at position 2.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-4-18-13(16)11-8(2)19-15-12(11)9-5-6-10(17-3)14-7-9/h5-7H,4H2,1-3H3

InChI Key

YXJHXYBBMOQPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CN=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-3-pyridinecarboxylic acid with appropriate reagents to form the desired ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The pyridyl and isoxazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the isoxazole ring significantly influence solubility, stability, and bioactivity. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight LogP Melting Point (°C) Key Features
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂FNO₃ 249.24 2.97 58–59 High purity (95%); reverse-phase HPLC compatibility .
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 310.14 N/A N/A Bromine substituent enhances molecular weight; used in early-stage drug discovery.
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate C₁₄H₁₅NO₄ 261.27 N/A N/A Methoxy group improves solubility; stored at RT with 95% purity.
Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate C₂₁H₁₆ClNO₄ 381.81 N/A N/A Anthracenyl substituent enables π-stacking; moderate antitumor activity.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, F) : Increase molecular weight and lipophilicity (e.g., LogP = 2.97 for fluorophenyl analog) .
  • Methoxy Groups : Enhance solubility and stability, as seen in the methoxyphenyl derivative .
  • Bulkier Substituents (e.g., anthracenyl) : Promote π-π stacking interactions, critical for DNA binding in anticancer applications, though cytotoxicity may vary .

Critical Analysis of Structural and Functional Variations

  • Pyridyl vs. Phenyl Substituents : The 6-methoxy-3-pyridyl group in the target compound likely enhances solubility compared to phenyl analogs due to the pyridine nitrogen’s hydrogen-bonding capacity. However, steric effects from the methoxy group may reduce binding affinity compared to smaller substituents (e.g., fluorine) .
  • Crystal Packing : Weak intermolecular interactions (C–H⋯O/N) stabilize 3D networks in analogs, as observed in anthracenyl derivatives . Similar interactions are expected in the pyridyl analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.